molecular formula C14H20FNO3 B5395139 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide

2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide

Cat. No. B5395139
M. Wt: 269.31 g/mol
InChI Key: GXAJWZPRMDVIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide, also known as FMMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit several promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a role in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, it exhibits significant pharmacological properties, making it a potential candidate for the development of new drugs. However, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has certain limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. One potential area of research is the development of new drugs based on the structure of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide.

Synthesis Methods

The synthesis of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide involves the reaction of 2-fluoro-6-methoxybenzoic acid with 3-methoxy-2,2-dimethylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the resulting product is purified using column chromatography.

Scientific Research Applications

2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit anti-cancer properties and has shown promising results in the treatment of certain types of cancer.

properties

IUPAC Name

2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,9-18-3)8-16-13(17)12-10(15)6-5-7-11(12)19-4/h5-7H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJWZPRMDVIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC=C1F)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.